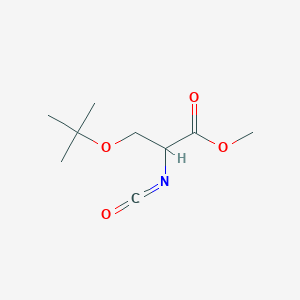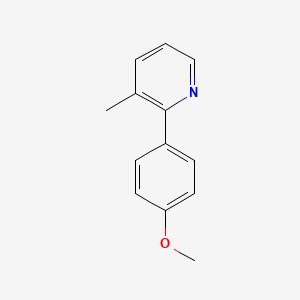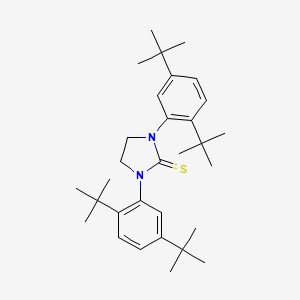![molecular formula C45H27N7 B12517931 2,2',2''-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile) CAS No. 817638-51-0](/img/structure/B12517931.png)
2,2',2''-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,2’'-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile) is a complex organic compound with the molecular formula C45H27N7. This compound is characterized by its intricate structure, which includes multiple phenyl and nitrile groups. It is primarily used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile) typically involves multi-step organic reactions. One common method includes the reaction of nitrilotriacetic acid with 4-bromobenzonitrile under specific conditions to form the desired compound. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,2’'-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile groups, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,2’,2’'-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,2’,2’'-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,2’,2’'-[Nitrilotri(4,1-phenylene)]tris(phenylmethanone): This compound has a similar structure but with ketone groups instead of nitrile groups.
2,2’,2’'-[Nitrilotri(4,1-phenylene)]tris(phenylamine): This compound features amine groups instead of nitrile groups.
Uniqueness
2,2’,2’'-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile) is unique due to its multiple nitrile groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
817638-51-0 |
|---|---|
Fórmula molecular |
C45H27N7 |
Peso molecular |
665.7 g/mol |
Nombre IUPAC |
2-[4-[4-[dicyano(phenyl)methyl]-N-[4-[dicyano(phenyl)methyl]phenyl]anilino]phenyl]-2-phenylpropanedinitrile |
InChI |
InChI=1S/C45H27N7/c46-28-43(29-47,34-10-4-1-5-11-34)37-16-22-40(23-17-37)52(41-24-18-38(19-25-41)44(30-48,31-49)35-12-6-2-7-13-35)42-26-20-39(21-27-42)45(32-50,33-51)36-14-8-3-9-15-36/h1-27H |
Clave InChI |
SPQZOMITHQERHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C#N)(C#N)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C(C#N)(C#N)C4=CC=CC=C4)C5=CC=C(C=C5)C(C#N)(C#N)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


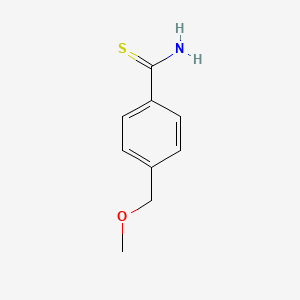
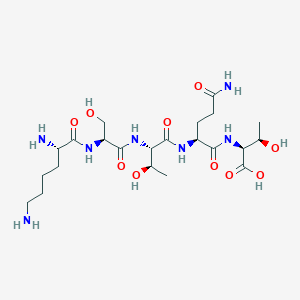
![4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile](/img/structure/B12517874.png)
![1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide](/img/structure/B12517882.png)
methylidene}amino]benzoic acid](/img/structure/B12517883.png)

![Sodium 5-acetamido-4-hydroxy-2-[(4-methyl-2-oxochromen-7-YL)oxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12517895.png)
![Methyl 4-[5-(acetyloxy)-1-methoxyisoquinolin-4-yl]benzoate](/img/structure/B12517902.png)
![4-[Bis(9-ethyl-9H-carbazol-3-YL)methyl]-N,N-diethylaniline](/img/structure/B12517906.png)
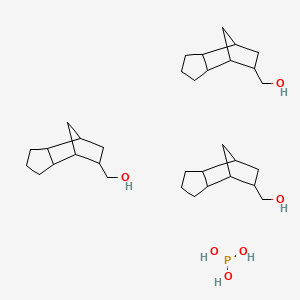
![3-Methyl-4-[(E)-{4-[N-(1,3-thiazol-2-yl)ethanimidoyl]phenyl}diazenyl]-1,2-oxazol-5(4H)-one](/img/structure/B12517909.png)
